molecular formula C12H7Cl2N3 B8767279 2-[(2,5-Dichloro-4-pyridinyl)amino]benzonitrile

2-[(2,5-Dichloro-4-pyridinyl)amino]benzonitrile

Cat. No. B8767279
M. Wt: 264.11 g/mol
InChI Key: KMSMSRKMGMIITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Dichloro-4-pyridinyl)amino]benzonitrile is a useful research compound. Its molecular formula is C12H7Cl2N3 and its molecular weight is 264.11 g/mol. The purity is usually 95%.
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properties

Product Name

2-[(2,5-Dichloro-4-pyridinyl)amino]benzonitrile

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

2-[(2,5-dichloropyridin-4-yl)amino]benzonitrile

InChI

InChI=1S/C12H7Cl2N3/c13-9-7-16-12(14)5-11(9)17-10-4-2-1-3-8(10)6-15/h1-5,7H,(H,16,17)

InChI Key

KMSMSRKMGMIITI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CC(=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 2,5-dichloro-4-iodopyridine (100 g, 365 mmol), 2-aminobenzonitrile (43.1 g, 365 mmol) and potassium triphosphate (233 g, 1095 mmol) in 1,4-dioxane (2.5 L) was degassed by N2 stream. To this solution was added DPEPhos (15.73 g, 29.2 mmol) and palladium acetate (3.28 g, 14.60 mmol). The reaction mixture was stirred at reflux for 18 hour. The solution was filtered through 0.5 in. celite and 0.2 inch of silica. The solution was evaporated. Solid was suspended in the diethyl ether and filtered. Diethyl ether was concentrated, and the resulting solid was filtered. 2-[(2,5-Dichloro-4-pyridinyl)amino]benzonitrile (80 g, 288 mmol, 79% yield) was isolated as an orange solid. 1H NMR (400 MHz, DMSO-d6) ppm 6.49 (s, 1 H) 7.50 (td, J=7.58, 1.01 Hz, 1 H) 7.56 (d, J=7.58 Hz, 1 H) 7.80 (td, J=7.83, 1.77 Hz, 1 H) 7.95 (dd, J=7.83, 1.52 Hz, 1 H) 8.26 (s, 1 H) 9.05 (brs, 1 H); HPLC Rt=2.88 min, MS (ESI): 263.9, 265.9 [M+H]+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
15.73 g
Type
reactant
Reaction Step Two
Quantity
3.28 g
Type
catalyst
Reaction Step Two

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